Chiral HPLC Resolution: Baseline Separation of (4R,6R) from (4S,6S) Enantiomer
A validated chiral HPLC method using a cellulose tris(4-methylbenzoate) column (150 mm × 4.6 mm, 5 µm) with sodium acetate buffer/acetonitrile (68:32) at pH 5.0 achieves baseline separation between tert-butyl (4R-cis)-6-formyl-2,2-dimethyl-1,3-dioxane-4-acetate and its (4S-cis) enantiomer, with a resolution factor R > 2.0 at 242 nm detection wavelength . This method was specifically developed to address the previously unmet need for enantiomeric purity determination of statin starting materials, where the (4R,6R) form is the desired stereochemistry .
| Evidence Dimension | Chiral HPLC Resolution (Rs) |
|---|---|
| Target Compound Data | Retention time and peak area RSD 0.2–0.4% for the (4R,6R)-isomer |
| Comparator Or Baseline | Resolution >2.0 between (4R,6R) and (4S,6S) enantiomer peaks |
| Quantified Difference | Baseline-resolved separation enabling quantification of each enantiomer |
| Conditions | Column: Chiralpak IC (cellulose tris(4-methylbenzoate)), 150×4.6mm, 5µm; Mobile phase: sodium acetate buffer (pH 5.0)/acetonitrile (68:32); Flow rate: 0.5 mL/min; Detection: UV 242 nm; Column temp: 30°C |
Why This Matters
This method enables unambiguous identification and quantification of the target (4R,6R)-isomer in the presence of its enantiomer, a critical requirement for pharmacopeial compliance and ANDA submissions where chiral purity must be demonstrated.
- [1] Google Patents. CN112946154A: HPLC detection method for statins starting material and enantiomer thereof. Shijiazhuang No. 4 Pharma, published 2021-06-11. https://eureka.patsnap.com/patent-CN112946154A (accessed 2026-05-12). View Source
